L-Buthionine

概要

説明

Synthesis Analysis

The synthesis of L-buthionine derivatives and related compounds, such as L-[methyl-11C]methionine, has been extensively explored. These synthetic approaches are crucial for generating isotopically labeled compounds for research in nuclear medicine and molecular imaging. For example, L- and D-[methyl-11C]methionine have been synthesized with high enantiomeric purity, showcasing the feasibility of producing these compounds for PET imaging studies (Långström et al., 1987).

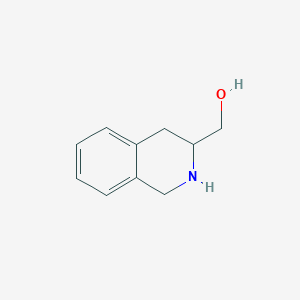

Molecular Structure Analysis

The molecular structure of L-buthionine derivatives, including their coordination chemistry with metals, has been elucidated through various spectroscopic methods and X-ray crystallography. For instance, a study on a binuclear silver complex with L-buthionine sulfoximine provided detailed insights into its coordination pattern and molecular geometry, highlighting the complex's potential for antibacterial applications (Bergamini et al., 2012).

Chemical Reactions and Properties

L-buthionine-sulfoximine's chemical reactivity, particularly its role as a potent inhibitor of glutathione synthesis, is one of its most notable properties. BSO's mechanism involves the inhibition of gamma-glutamylcysteine synthetase, effectively blocking the synthesis of glutathione, a critical antioxidant in cells. This inhibition has profound implications for studying oxidative stress and drug resistance in cancer cells (Griffith & Meister, 1979).

科学的研究の応用

Inhibition of Glutathione Synthesis : BSO is a potent inhibitor of gamma-glutamylcysteine synthetase, crucial in glutathione (GSH) biosynthesis (Bailey, 1998). This property is exploited in various research contexts.

Liver Injury Protection : Research has shown that BSO depletes hepatic glutathione but protects against ethanol-induced liver injury in mice (Donohue et al., 2007).

Anti-Parasitic Activity : BSO increases survival rates and decreases parasitemias in mice infected with Trypanosoma cruzi, especially when combined with nifurtimox (Faúndez et al., 2008).

Neuroblastoma Treatment : BSO shows significant cytotoxicity against neuroblastoma and enhances cell killing when combined with L-PAM, a chemotherapy drug (Anderson et al., 1997).

Embryonic Research : It can deplete embryonic and visceral yolk sac glutathione, providing insights into embryonic protective mechanisms in chemical teratogenesis (Harris et al., 1986).

Glutathione Synthesis Promotion : L-2-oxothiazolidine-4-carboxylate, related to L-buthionine, promotes glutathione synthesis, protecting against toxicity and potentially useful in treating other toxicities and diseases (Williamson et al., 1982).

Lens and Tissue Study : BSO induces severe glutathione depletion and age-specific cataracts in male suckling mice, offering a model for studying glutathione functions in the lens and other tissues during early postnatal development (Calvin et al., 1986).

Cancer Treatment Enhancement : BSO nanoformulations increase cancer cell sensitivity to neoplastic agents, suggesting potential as chemotherapeutics (Mota et al., 2019).

Safety And Hazards

将来の方向性

L-Buthionine-sulfoximine (L-BSO) is an adjuvant drug that is reported to increase the sensitivity of cancer cells to neoplastic agents . Dendrimers are exceptional drug delivery systems and L-BSO nanoformulations are envisaged as potential chemotherapeutics . The absorption of L-BSO at a low wavelength limits its detection by conventional analytical tools . A simple and sensitive method for L-BSO detection and quantification is now reported .

特性

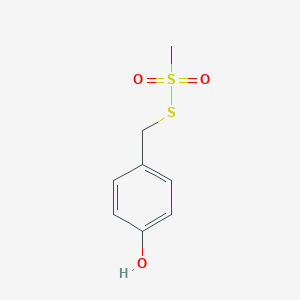

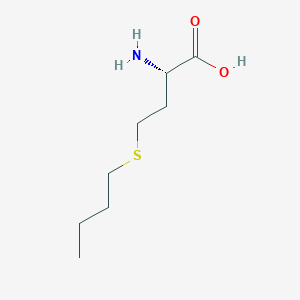

IUPAC Name |

(2S)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Buthionine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)